

HIV-1 inhibitor-79 Compound 3k chemical structure and properties

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Compound of Interest

Compound Name: HIV-1 inhibitor-79

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In-Depth Technical Guide: HIV-1 Inhibitor-79 Compound 3k

For Researchers, Scientists, and Drug Development Professionals

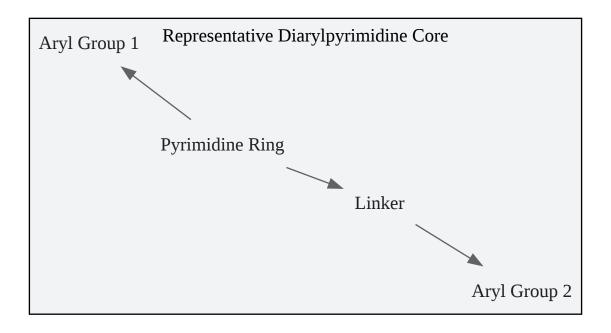
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **HIV-1 Inhibitor-79** Compound 3k, a novel diarylpyrimidine derivative with potent anti-HIV-1 activity. The information is compiled from the recent study by Dai et al. (2024) titled, "Discovery of novel fused-heterocycle-bearing diarypyrimidine derivatives as HIV-1 potent NNRTIs targeting tolerant region I for enhanced antiviral activity and resistance profile."

Chemical Structure and Properties

Compound 3k is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine (DAPY) class. The chemical structure of Compound 3k is presented below.

Chemical Structure of HIV-1 Inhibitor-79 Compound 3k





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Caption: Illustrative Diarylpryimidine (DAPY) core structure.

Note: The exact chemical structure of Compound 3k is detailed within the full-text publication by Dai et al. (2024) and is essential for a complete understanding of its structure-activity relationship.

Biological Activity

Compound 3k has demonstrated significant inhibitory activity against both wild-type HIV-1 and clinically relevant mutant strains. It also exhibits a favorable safety profile with low cytotoxicity. [1] A summary of its biological properties is provided in the tables below.

Table 1: In Vitro Anti-HIV-1 Activity of Compound 3k

Virus Strain	EC ₅₀ (μM)
HIV-1 (Wild-Type)	0.0019
HIV-1 (K103N)	0.0019
HIV-1 (L100I)	0.0087
HIV-1 (E138K)	0.011



EC₅₀: 50% effective concentration required to inhibit viral replication.

Table 2: Cytotoxicity and Selectivity Index of Compound

<u>3k</u>

Cell Line	CC50 (µМ)	Selectivity Index (SI)
MT-4	21.95	11478

CC₅₀: 50% cytotoxic concentration. Selectivity Index (SI) = CC_{50} / EC_{50} (Wild-Type).

Table 3: Additional Antiviral and Enzyme Inhibitory

Activity

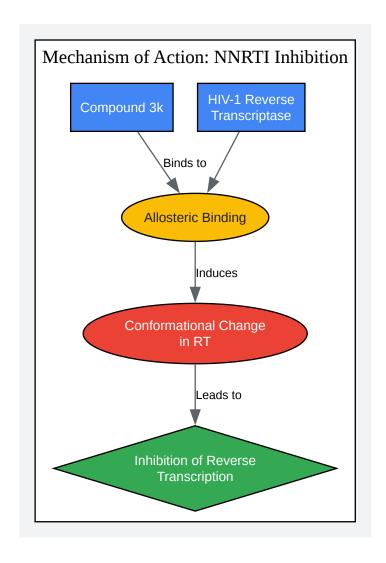
Target	IC ₅₀ / EC ₅₀ (μM)
HIV-2	6.14
HIV-1 Reverse Transcriptase	0.025

IC₅₀: 50% inhibitory concentration.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Compound 3k functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.





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Caption: Mechanism of HIV-1 RT inhibition by Compound 3k.

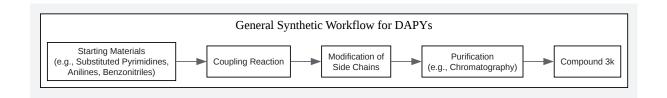
Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the evaluation of Compound 3k, based on standard practices for NNRTI discovery. For precise protocols, refer to the source publication.

Chemical Synthesis

The synthesis of diarylpyrimidine derivatives like Compound 3k typically involves a multi-step process. A general workflow is outlined below.





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Caption: General synthetic workflow for diarylpyrimidines.

A common synthetic route involves the reaction of a substituted pyrimidine with an appropriate aniline derivative. Further modifications to the aryl rings are then performed to yield the final product. Purification is typically achieved through column chromatography.

Anti-HIV-1 Activity Assay

The in vitro anti-HIV-1 activity of Compound 3k was assessed using a cell-based assay.

- Cell Culture: MT-4 cells are cultured in appropriate media.
- Viral Infection: Cells are infected with the HIV-1 strain of interest (wild-type or mutant).
- Compound Treatment: A serial dilution of Compound 3k is added to the infected cell cultures.
- Incubation: The cultures are incubated for a period of time to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is determined by measuring the cytopathic effect (CPE) or by quantifying a viral protein such as p24 antigen using an ELISA-based method.
- Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of Compound 3k was evaluated to determine its therapeutic window.



- Cell Culture: Uninfected MT-4 cells are cultured.
- Compound Treatment: A serial dilution of Compound 3k is added to the cells.
- Incubation: The cells are incubated for the same duration as the anti-HIV assay.
- Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.
- Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the doseresponse curve.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of Compound 3k on the HIV-1 RT enzyme was confirmed using an in vitro enzyme assay.

- Assay Components: Recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(A)/oligo(dT)), and labeled deoxynucleotides (e.g., ³H-dTTP) are combined in a reaction buffer.
- Inhibitor Addition: A serial dilution of Compound 3k is added to the reaction mixture.
- Enzyme Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.
- Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled deoxynucleotides.
- Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

HIV-1 Inhibitor-79 Compound 3k is a highly potent diarylpyrimidine-based NNRTI with an excellent in vitro profile against both wild-type and drug-resistant strains of HIV-1. Its high selectivity index suggests a favorable safety profile. The mechanism of action is consistent with other NNRTIs, involving the allosteric inhibition of HIV-1 reverse transcriptase. Further



preclinical and clinical development of Compound 3k and its analogs is warranted to explore its potential as a future therapeutic agent for the treatment of HIV-1 infection.

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References

- 1. Discovery of novel fused-heterocycle-bearing diarypyrimidine derivatives as HIV-1 potent NNRTIs targeting tolerant region I for enhanced antiviral activity and resistance profile PubMed [pubmed.ncbi.nlm.nih.gov]
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